molecular formula C17H17NO B11864618 N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 61957-23-1

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide

Katalognummer: B11864618
CAS-Nummer: 61957-23-1
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: JYADJNRLSCJZDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide moiety attached to a 5-methyl-2,3-dihydro-1H-inden-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 5-methyl-2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or indenes.

Wissenschaftliche Forschungsanwendungen

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)benzamide
  • 1-(2,3-dihydro-1H-inden-5-yl)ethanone

Uniqueness

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to the presence of the 5-methyl group on the indene moiety, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and may contribute to its distinct properties and applications.

Eigenschaften

CAS-Nummer

61957-23-1

Molekularformel

C17H17NO

Molekulargewicht

251.32 g/mol

IUPAC-Name

N-(5-methyl-2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C17H17NO/c1-12-7-8-14-10-16(11-15(14)9-12)18-17(19)13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,18,19)

InChI-Schlüssel

JYADJNRLSCJZDW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CC(C2)NC(=O)C3=CC=CC=C3)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.